molecular formula C12H12O5 B2904335 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid CAS No. 65152-30-9

4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B2904335
CAS No.: 65152-30-9
M. Wt: 236.22 g/mol
InChI Key: SHUJCNYJGLPHKM-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure .

Scientific Research Applications

Efficient Synthesis of Building Blocks

An efficient synthesis protocol has been developed for the derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which are valuable as building blocks in creating biologically active compounds. This method leverages microwave assistance and ytterbium triflate catalyst, yielding pure products in significant isolated yields (Tolstoluzhsky et al., 2008).

Molecular Structure Studies

Studies on N-Phenylmaleamic acid, a similar compound, have contributed to understanding the molecular structures and intermolecular interactions, such as hydrogen bonding, which are crucial for designing compounds with desired physical and chemical properties (Lo & Ng, 2009).

Biological Activity Investigations

The synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid demonstrated significant biological activities, including DNA interaction, cytotoxicity, antitumor, and antioxidant activities. This highlights the potential therapeutic applications of such compounds (Sirajuddin et al., 2015).

Inhibitors of Kynurenine-3-Hydroxylase

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives were identified as potent inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents. This underscores the relevance of these compounds in developing treatments for neurological disorders (Drysdale et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, “(3,4-Dimethoxyphenyl)acetic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid.", "Step 3: Decarboxylation of the acid using sodium hydroxide to yield the final product." ] }

CAS No.

65152-30-9

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H12O5/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

SHUJCNYJGLPHKM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC

solubility

not available

Origin of Product

United States

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